Sodium hydroxide

Description

Properties

IUPAC Name |

sodium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

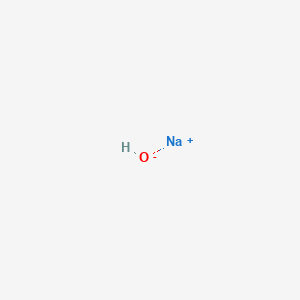

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaOH, HNaO | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029634 | |

| Record name | Sodium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.997 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium hydroxide, solid appears as a white solid. Corrosive to metals and tissue. Used in chemical manufacturing, petroleum refining, cleaning compounds, drain cleaners., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White or nearly white pellets, flakes, sticks, fused masses or other forms. Solutions are clear or slightly turbid, colourless or slightly coloured, strongly caustic and hygroscopic and when exposed to the air they absorb carbon dioxide, forming sodium carbonate, Colorless to white, odorless solid (flakes, beads, granular form); [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Colorless to white, odorless solid (flakes, beads, granular form). | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydroxide (Na(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Very high (USCG, 1999), 1388 °C, 2534 °F | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

111 % (NIOSH, 2023), easily soluble in cold water, hot water, Very soluble in water. Freely soluble in ethanol, 1 g dissolves in 7.2 mL absolute alcohol, 4.2 mL methanol; also soluble in glycerol, 1 g dissolves in 0.9 mL water, 0.3 mL boiling water, Solubility in water, g/100ml at 20 °C: 109 (very good), 111% | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.13 g/cu cm 25 °C, 70-73 % solution: MP 62 °C; Density = 2.0 at 15.5 °C, 2.1 g/cm³, 2.13 | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), VP: 1 Pa at 513 °C; 10 Pa at 605 °C; 100 Pa at 722 °C; 1kPa at 874 °C; 10 kPa at 1080 °C; 100 kPa at 1377 °C, 1.82X10-21 mm Hg at 25 °C /extrapolated/, 0 mmHg (approx) | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurities which are normally tested for are sodium chloride, sodium carbonate, sodium sulfate, sodium chlorate, iron, and nickel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, orthogonal crystals, Colorless to white ... solid (flakes, beads, granular form)., Brittle, white, translucent crystalline solid | |

CAS No. |

1310-73-2 | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydroxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM HYDROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium hydroxide (Na(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55X04QC32I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

604 °F (USCG, 1999), 323 °C, 318 °C, 605 °F | |

| Record name | SODIUM HYDROXIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/211 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0565.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Sodium Hydroxide Solutions for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols for the preparation, standardization, and storage of sodium hydroxide (NaOH) solutions in a laboratory setting. Adherence to these guidelines is crucial for ensuring the accuracy of experimental results and maintaining a safe research environment.

Introduction

This compound is a strong base commonly utilized in a wide array of laboratory procedures, including titrations, pH adjustments, and chemical syntheses. The precise concentration of an NaOH solution is critical for the stoichiometric accuracy of these reactions. However, solid this compound is hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere. This property makes it challenging to prepare a solution of a precise molarity by direct weighing. Therefore, the preparation of a this compound solution is a two-step process: the preparation of a solution of approximate concentration, followed by its standardization against a primary standard.

Safety Precautions

This compound is a corrosive substance that can cause severe chemical burns to the skin and eyes.[1][2] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[3] A face shield is recommended when handling large quantities or concentrated solutions.

-

Ventilation: Prepare concentrated NaOH solutions in a well-ventilated fume hood to avoid inhalation of any aerosols or dust.[3]

-

Handling Solid NaOH: Handle solid this compound pellets or flakes with care to minimize dust formation.[3]

-

Dissolution Process: The dissolution of NaOH in water is a highly exothermic reaction that generates significant heat and can cause the solution to boil and splash.[2][4] Always add this compound to water slowly and in small portions, never the other way around. [2][4][5] Use borosilicate glassware (e.g., Pyrex) to withstand the temperature changes.[2][4]

-

Spill and Waste Management: In case of a spill, neutralize the area with a weak acid (e.g., 5% acetic acid) and then clean with copious amounts of water. Dispose of NaOH waste according to institutional and local regulations.

Reagents and Materials

The quality of the reagents and materials used will directly impact the accuracy of the prepared solution.

| Reagent/Material | Grade/Specification | Purpose |

| This compound (NaOH) | ACS Reagent Grade, pellets or flakes (≥97.0% purity) | Solute for the preparation of the basic solution. |

| Water | Distilled or Deionized (Type II) | Solvent for the preparation of the NaOH solution. |

| Potassium Hydrogen Phthalate (KHP), KHC₈H₄O₄ | Primary Standard Grade (≥99.95% purity) | Primary acid standard for the standardization of the NaOH solution.[3] |

| Phenolphthalein Indicator | ACS Reagent Grade | Indicator for the acid-base titration. |

| Volumetric Flasks | Class A | For accurate preparation of solutions to a specific volume. |

| Burette | Class A | For precise delivery of the titrant during standardization. |

| Analytical Balance | Calibrated, capable of weighing to ±0.0001 g | For accurate weighing of the primary standard. |

| Beakers and Erlenmeyer Flasks | Borosilicate glass | For dissolving reagents and performing titrations. |

| Magnetic Stirrer and Stir Bar | For continuous mixing during dissolution and titration. |

Experimental Protocols

Preparation of this compound Solutions

The following table summarizes the required mass of solid this compound to prepare one liter of solutions with different molarities.

| Desired Molarity (mol/L) | Mass of NaOH per 1 L of Solution (g) |

| 1.0 M | 40.00[6] |

| 0.5 M | 20.00 |

| 0.2 M | 8.00 |

| 0.1 M | 4.00[6] |

| 0.02 M | 0.80 |

Protocol for Preparing 1 L of 1.0 M this compound Solution:

-

Preparation: Place approximately 800 mL of distilled or deionized water into a 1 L borosilicate beaker equipped with a magnetic stir bar.

-

Dissolution: While stirring the water, slowly and carefully add 40.00 g of this compound pellets to the beaker. The dissolution process is exothermic, and the solution will heat up.[2][4]

-

Cooling: Allow the solution to cool to room temperature. It is advisable to cover the beaker with a watch glass to prevent the absorption of atmospheric carbon dioxide.

-

Transfer: Once cooled, quantitatively transfer the this compound solution to a 1 L Class A volumetric flask.

-

Dilution: Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask. Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared solution to a properly labeled polyethylene or polypropylene bottle for storage. Avoid storing in glass bottles for extended periods as concentrated alkaline solutions can etch glass.[7]

Standardization of the this compound Solution

The exact concentration of the prepared NaOH solution must be determined by standardization against a primary standard. Potassium hydrogen phthalate (KHP) is a commonly used primary standard for this purpose.[3][6]

Protocol for Standardization with KHP:

-

Preparation of KHP Standard: Accurately weigh, to four decimal places, approximately 0.4 to 0.6 g of previously dried (at 110°C for 2 hours) primary standard KHP into a 250 mL Erlenmeyer flask.[1] Record the exact mass.

-

Dissolution of KHP: Add approximately 50 mL of distilled or deionized water to the flask and swirl gently to dissolve the KHP completely.

-

Addition of Indicator: Add 2-3 drops of phenolphthalein indicator to the KHP solution. The solution should remain colorless.

-

Preparation of the Burette: Rinse a clean 50 mL burette with a small amount of the prepared NaOH solution and then fill the burette with the NaOH solution, ensuring there are no air bubbles in the tip. Record the initial burette reading to two decimal places.

-

Titration: Slowly add the NaOH solution from the burette to the KHP solution in the Erlenmeyer flask while continuously swirling the flask.

-

Endpoint Determination: As the endpoint is approached, the pink color of the indicator will persist for longer periods. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[8] Record the final burette reading to two decimal places.

-

Replicates: Repeat the titration at least two more times with accurately weighed samples of KHP. The volumes of NaOH used in the replicate titrations should agree within ±0.1 mL.

Calculations

Molarity of the Standardized NaOH Solution:

The molarity of the this compound solution can be calculated using the following formula:

Molarity of NaOH (mol/L) = (Mass of KHP (g)) / (Molar Mass of KHP ( g/mol ) × Volume of NaOH used (L))

-

The molar mass of KHP (KHC₈H₄O₄) is 204.22 g/mol .

Calculate the molarity for each replicate and determine the average molarity.

Visualization of Workflows

Workflow for this compound Solution Preparation

Caption: Workflow for the preparation of a this compound solution.

Workflow for Standardization of this compound Solution

Caption: Workflow for the standardization of a this compound solution.

Storage and Stability

Proper storage is essential to maintain the concentration of the standardized this compound solution.

-

Container: Store the solution in a tightly sealed, well-labeled polyethylene or polypropylene bottle.[7] Avoid glass containers for long-term storage of concentrated solutions.[7]

-

Protection from CO₂: this compound solutions readily absorb carbon dioxide from the air, which leads to the formation of sodium carbonate and a decrease in the concentration of the hydroxide ions. The container should be kept tightly sealed at all times when not in use.

-

Temperature: Store the solution at a constant room temperature.

-

Shelf Life: The concentration of a properly stored this compound solution can remain stable for a considerable period. However, for high-accuracy work, it is recommended to re-standardize the solution periodically, especially if it has been opened frequently. The manufacturer-cited shelf life is often around 3 years under optimal storage conditions.[8]

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. How to Prepare a this compound or NaOH Solution [thoughtco.com]

- 3. dlt.ncssm.edu [dlt.ncssm.edu]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. extension.iastate.edu [extension.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium hydroxide in Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the standard operating procedures for safely handling sodium hydroxide (NaOH) in a research laboratory setting. Adherence to these protocols is critical to mitigate the risks associated with this highly corrosive chemical and to ensure a safe working environment for all personnel.

Hazard Identification and Risk Assessment

This compound, also known as caustic soda or lye, is a strong base that poses significant health and safety risks.[1][2][3] It is crucial to understand these hazards before handling the substance.

1.1. Physical and Chemical Properties

| Property | Value |

| CAS Number | 1310-73-2[1] |

| Physical State | White, odorless pellets, flakes, or beads[1][4] |

| pH | 13-14[1] |

| Boiling Point | 1,390 °C (2,534 °F)[1] |

| Solubility | Highly soluble in water, exothermic reaction[1][5] |

1.2. Health Hazards

This compound is extremely corrosive and can cause severe damage to all tissues it comes in contact with.[1][2][6]

| Exposure Route | Potential Health Effects |

| Skin Contact | Causes severe skin burns and deep ulcerations.[1][7] |

| Eye Contact | Can cause permanent eye damage, including blindness.[1][7] |

| Inhalation | Irritation of the mucous membranes and upper respiratory tract.[1][7] Inhalation of mists can be fatal.[7] |

| Ingestion | May be fatal if swallowed.[1] Causes severe burns to the gastrointestinal tract.[1] |

1.3. Reactivity Hazards

-

Water: Reacts exothermically with water, which can cause violent spattering and boiling.[1][8] Always add this compound to cold water slowly and never the other way around.[8][9]

-

Metals: Corrosive to metals such as aluminum, tin, and zinc, producing flammable hydrogen gas.[4][8][10]

-

Organic Materials: Can react with certain organic materials.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent direct contact.[3][9]

| PPE Category | Specifications |

| Eye/Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[8][9][11] |

| Skin Protection | A chemical-resistant lab coat must be worn.[1] Wear chemical-resistant gloves (nitrile, neoprene, or rubber are recommended).[1][3][11] Ensure gloves are long enough to cover the wrists.[3] Wear closed-toe shoes.[12] For handling large quantities, a chemical-resistant suit and rubber boots may be necessary.[9] |

| Respiratory Protection | A respirator may be required if there is a risk of inhaling dust or mists, especially if exposure limits are exceeded.[8][9] Lab personnel must be trained and fit-tested before using a respirator.[1] |

CalOSHA Permissible Exposure Limit (PEL): 2 mg/m³ (Ceiling)[1]

Safe Handling and Storage Protocols

3.1. Engineering Controls

-

Fume Hood: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][13]

-

Ventilation: Ensure adequate general laboratory ventilation.[9]

-

Eyewash and Safety Shower: An accessible and operational emergency eyewash station and safety shower are essential in any area where this compound is handled.[2]

3.2. Procedural Protocols

-

Preparation of Solutions:

-

General Handling:

3.3. Storage Requirements

-

Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[1][4][14]

-

Store below eye level.[14]

-

Separate from incompatible materials such as acids, metals, flammable liquids, and organic halogens.[1][13]

-

Store in a corrosive-resistant container.[9]

Emergency Procedures

4.1. Spill Response

-

Small Spills (<100g or <1L):

-

If you are trained and have the appropriate PPE, you can clean up the spill.[1]

-

For liquid spills, use an inert absorbent material like sand or earth to contain the spill.[2][10] Do not use combustible materials like sawdust.[3]

-

For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container.[8]

-

Double bag the spill waste in clear plastic bags, label it, and arrange for chemical waste pickup.[1]

-

-

Large Spills (>100g or >1L):

4.2. First Aid Measures

Immediate and thorough action is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15-60 minutes.[8][11] Do not interrupt flushing.[8] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-60 minutes, holding the eyelids open.[8] Do not attempt to remove contact lenses.[8] Continue flushing during transport to the hospital.[1] Seek immediate medical attention.[8] |

| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.[1][8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a cup of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Waste Disposal

-

This compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[2]

-

Collect all this compound waste in a clearly labeled, sealed, and corrosion-resistant container.[2][12]

-

Store waste containers in a designated and controlled accumulation area.[12]

-

Do not pour this compound down the drain.[2] Neutralization with a weak acid may be an option in some cases, but this should only be done by trained personnel following a specific protocol.[14]

Visual Workflow Diagrams

The following diagrams illustrate key procedural workflows for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Decision-Making for this compound Spill Response.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. laballey.com [laballey.com]

- 3. crecompany.com [crecompany.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. youtube.com [youtube.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chemsupply.com.au [chemsupply.com.au]

- 8. CCOHS: this compound [ccohs.ca]

- 9. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]

- 10. nj.gov [nj.gov]

- 11. Safety Precautions while using this compound Pellets [causticpellets.com]

- 12. scribd.com [scribd.com]

- 13. muyrocio.com [muyrocio.com]

- 14. SOP - this compound [isolab.ess.washington.edu]

An In-depth Technical Guide to Sodium Hydroxide Safety for Researchers

This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with sodium hydroxide (NaOH). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as caustic soda or lye, is a highly corrosive and reactive inorganic compound.[1][2][3] It is a white, odorless solid available in pellets, flakes, or granular form, and it readily absorbs moisture and carbon dioxide from the air.[2][4][5] The dissolution of solid this compound in water is a highly exothermic reaction, generating significant heat that can cause splashing and ignite combustible materials.[2][6]

| Property | Value |

| CAS Number | 1310-73-2[1][7] |

| Molecular Formula | NaOH[1][4] |

| Molar Mass | 39.9971 g/mol [2] |

| Melting Point | 318 °C (604 °F)[2][4] |

| Boiling Point | 1,388 °C (2,530 °F)[1][2][4] |

| pH | 13.0 - 14.0[1] |

| Water Solubility | Highly soluble (1000 g/L at 25 °C)[2] |

Hazard Identification and Exposure Limits

This compound is a highly corrosive substance that poses significant health risks upon contact.[1][8][9] It can cause severe chemical burns to the skin and eyes, leading to permanent damage.[2][4][8] Inhalation of this compound dust or mists can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[4][10] Ingestion can result in severe burns to the gastrointestinal tract and can be fatal.[1][8][10]

Various regulatory agencies have established occupational exposure limits for airborne this compound to protect laboratory personnel.

| Agency | Exposure Limit |

| OSHA (PEL) | 2 mg/m³ (8-hour TWA)[4][8][11] |

| NIOSH (REL) | 2 mg/m³ (Ceiling)[4][7] |

| ACGIH (TLV) | 2 mg/m³ (Ceiling)[4][12][13] |

| NIOSH (IDLH) | 10 mg/m³[4][8][11] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Hierarchy of Controls

To mitigate the risks associated with this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Safe Handling and Storage Protocols

Appropriate PPE must be worn at all times when handling this compound.

| PPE Category | Specifications |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][6][14] |

| Skin Protection | A lab coat, long pants, and closed-toe shoes are required.[1][15] For handling concentrated solutions or large quantities, a chemical-resistant apron or suit is recommended.[6][14] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber) must be worn.[1][6] Inspect gloves for any signs of degradation before use.[1] |

| Respiratory Protection | A respirator may be required if there is a potential for exposure to exceed regulatory limits, especially when handling solid this compound that can generate dust.[1][6][14] |

-

Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9][15] Review the Safety Data Sheet (SDS) for this compound.[16]

-

Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9][17]

-

Dissolving Solid NaOH: When preparing solutions, always add this compound slowly to water while stirring continuously; never add water to solid this compound.[6][17] This is a highly exothermic process that can cause boiling and splashing.

-

Avoiding Contamination: Do not ingest or inhale this compound.[1] Avoid contact with skin, eyes, and clothing.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1][6]

-

Container: Store this compound in its original, tightly sealed, corrosive-resistant container.[1][6][18] Do not store in metal containers, as it can react to form flammable hydrogen gas.[4][9][18]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][14][19] Do not store above eye level.[16][20]

-

Segregation: Store this compound separately from acids, organic materials, and metals.[1][15][19] Use secondary containment, such as plastic trays, to contain potential spills.[14][15]

Emergency Procedures

Rapid and appropriate response to a this compound exposure is crucial to minimizing injury.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing.[1][14] Brush off any solid chemical.[14] Flush the affected area with copious amounts of gently flowing water for at least 15-60 minutes.[1][14][19] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush the eyes with water for at least 15-60 minutes, holding the eyelids open to ensure complete rinsing of the eye and lids.[1][14] Do not attempt to remove contact lenses if present.[14] Seek immediate medical attention.[1] |

| Inhalation | Move the individual to fresh air immediately.[1][14] If breathing has stopped, trained personnel should administer artificial respiration.[1][14] Seek immediate medical attention.[1][14] |

| Ingestion | Do NOT induce vomiting.[1][6][21] If the person is conscious, have them rinse their mouth with water.[1] They may drink a cup of water to dilute the chemical.[19][21] Never give anything by mouth to an unconscious person.[1][19] Seek immediate medical attention.[1] |

Spill and Waste Management

-

Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[1][19] Secure the area and control entry.[1][19]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[1][9]

-

Containment: For liquid spills, contain the spill using an absorbent material that does not react with this compound (e.g., dry sand, earth).[4][14][19] For solid spills, carefully sweep or shovel the material into a suitable container.[14]

-

Cleanup: Do NOT use water or wet methods for the initial cleanup of solid this compound, as this will generate heat.[4][19] Once the bulk of the material is collected, the area can be cautiously neutralized with a dilute acid and then rinsed with water.

-

Disposal: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4][9][19]

This compound waste is considered hazardous.[9]

-

Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[9][22] Do not mix with incompatible waste streams, such as acids or organic solvents.[22]

-

Neutralization: In some cases, dilute aqueous solutions of this compound may be neutralized to a pH between 5.0 and 9.0 before drain disposal, provided it complies with local regulations and does not contain other hazardous materials.[23] Always add the base to water slowly during neutralization.[23]

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.[9][18] Do not pour concentrated or untreated this compound down the drain.[9][18]

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound and maintain a safe and productive laboratory environment.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemical Storage Buildings for Caustic this compound [uschemicalstorage.com]

- 4. nj.gov [nj.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]

- 7. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 8. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. laballey.com [laballey.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. This compound | Occupational Safety and Health Administration [osha.gov]

- 12. This compound - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]

- 14. CCOHS: this compound [ccohs.ca]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 17. scienceequip.com.au [scienceequip.com.au]

- 18. laballey.com [laballey.com]

- 19. This compound [tn.gov]

- 20. SOP - this compound [isolab.ess.washington.edu]

- 21. youtube.com [youtube.com]

- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 23. my.alfred.edu [my.alfred.edu]

physical and chemical properties of sodium hydroxide for chemical synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxide (NaOH), also known as caustic soda or lye, is a highly versatile and indispensable inorganic compound in the field of chemical synthesis.[1][2][3][4] It is a strong base and a key reagent in a multitude of synthetic transformations, ranging from simple acid-base neutralizations to complex saponification and ether synthesis reactions.[1][3][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound relevant to its application in chemical synthesis, complete with quantitative data, experimental protocols, and visual representations of key chemical processes.

Physical Properties of this compound

This compound is a white, odorless, crystalline solid at room temperature.[1][2][6][7][8] It is commercially available in various forms, including pellets, flakes, granules, and as a 50% aqueous solution.[2][3][7] A key physical characteristic is its hygroscopic nature, readily absorbing moisture and carbon dioxide from the atmosphere.[1][7][8][9][10] The dissolution of solid this compound in water is a highly exothermic process, liberating a significant amount of heat.[1][2][6]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound.

| Property | Value | References |

| Molar Mass | 39.9971 g/mol | [1][11] |

| Appearance | White, opaque, crystalline solid | [1][11] |

| Odor | Odorless | [1][7] |

| Density | 2.13 g/cm³ | [1][11] |

| Melting Point | 323 °C (613 °F; 596 K) | [1][11] |

| Boiling Point | 1,388 °C (2,530 °F; 1,661 K) | [1][11] |

| Vapor Pressure | <2.4 kPa (at 20 °C) | [1] |

Table 1: General Physical Properties of this compound

| Solvent | Solubility (g/L) at 25 °C | References |

| Water | 1000 | [1] |

| Methanol | 238 | [1] |

| Ethanol | 139 | [1] |

| Glycerol | Soluble | [1][6] |

| Ether | Insoluble | [1][2] |

Table 2: Solubility of this compound in Various Solvents

| Temperature (°C) | Solubility in Water (g/L) | References |

| 0 | 418 | [1] |

| 25 | 1000 | [1] |

| 100 | 3370 | [1] |

Table 3: Temperature Dependence of this compound Solubility in Water

Chemical Properties of this compound

This compound is a strong base, completely dissociating in water to yield hydroxide ions (OH⁻).[4][12][] This high basicity is the foundation of its reactivity and utility in chemical synthesis.

Basicity

The pKb of the hydroxide ion (OH⁻) is 0.0, making this compound a very strong base.[1] In aqueous solutions, it establishes a highly alkaline environment, with the pH of a 0.5% w/w solution being approximately 13, and a 5% solution having a pH of about 14.[14]

Reactivity

This compound's reactivity is primarily driven by the nucleophilic and basic nature of the hydroxide ion. It participates in a wide array of chemical reactions crucial for synthesis:

-

Neutralization Reactions: As a strong base, this compound readily reacts with protic acids in exothermic neutralization reactions to form water and the corresponding salt.[1][15] For instance, the reaction with hydrochloric acid produces sodium chloride and water.[1][15]

-

Reactions with Acidic Oxides: It reacts with acidic oxides, such as sulfur dioxide, to form salts and water. This reactivity is utilized in scrubbing processes to remove acidic gases.[1]

-

Saponification (Ester Hydrolysis): this compound is widely used for the base-catalyzed hydrolysis of esters, a process known as saponification.[1][16][17][18][19] This reaction is fundamental to the production of soaps from fats and oils.[16][18][20][21][22] The reaction proceeds via a nucleophilic acyl substitution mechanism.[16][23]

-

Williamson Ether Synthesis: this compound can be used to deprotonate alcohols to form alkoxides, which then act as nucleophiles in the Williamson ether synthesis to form ethers from alkyl halides.[24][25][26] This is an S_N2 reaction.[24][26]

-

Reaction with Alkyl Halides: this compound can react with alkyl halides via nucleophilic substitution to produce alcohols.[1][27][28]

Key Synthetic Applications and Signaling Pathways

Saponification of Esters

The saponification of an ester by this compound is a cornerstone of organic synthesis. The process involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming a carboxylic acid, which is subsequently deprotonated by the strong base to yield a carboxylate salt.[16][17][23]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Williamson Ether Synthesis

In the Williamson ether synthesis, this compound acts as a base to deprotonate an alcohol, generating a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide in an S_N2 reaction to form an ether.[24][25][26]

Caption: The Williamson ether synthesis pathway.

Experimental Protocols

Determination of Solubility of this compound

Objective: To determine the solubility of this compound in water at a given temperature.

Methodology:

-

Prepare a saturated solution of this compound by adding an excess of NaOH pellets to a known volume of distilled water in a beaker with constant stirring at a controlled temperature.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant saturated solution using a pipette.

-

Weigh the withdrawn sample to determine its mass.

-

Titrate the sample with a standardized solution of a strong acid (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein) to determine the concentration of NaOH.[22]

-

From the concentration and the mass of the solution, calculate the mass of NaOH and the mass of water in the sample.

-

Express the solubility in grams of NaOH per 100 g of water.

A detailed example of determining NaOH concentration via titration is available in the literature.[29]

Determination of Hygroscopicity

Objective: To qualitatively and quantitatively assess the hygroscopic nature of this compound.

Methodology:

-

Qualitative Assessment: Place a known mass of this compound pellets on a watch glass and expose it to the ambient atmosphere. Observe any changes in the physical state, such as becoming wet or deliquescent, over time.[9]

-

Quantitative Assessment (Gravimetric Method):

-

Accurately weigh a sample of anhydrous this compound in a pre-weighed, airtight container.

-

Place the open container in a desiccator with a controlled humidity environment (e.g., over a saturated salt solution).

-

Periodically remove the container, seal it, and reweigh it to determine the mass of water absorbed.

-

Continue until a constant weight is achieved.

-

The hygroscopicity can be expressed as the percentage increase in mass.[14] Standard test methods like ASTM D570 can be adapted for this purpose.[5][10][12]

-

Protocol for Base-Catalyzed Hydrolysis of an Ester (Saponification)

Objective: To synthesize a carboxylic acid from its corresponding ester via saponification.

Methodology:

-

Dissolve the ester in a suitable solvent, such as a mixture of methanol and water.

-

Add an aqueous solution of this compound (e.g., 1 M NaOH) to the ester solution.

-

Stir the reaction mixture at room temperature or heat under reflux for a specified period.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to remove any unreacted ester and the alcohol byproduct.

-

Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt and precipitate the carboxylic acid.[8]

-

Collect the precipitated carboxylic acid by vacuum filtration, wash it with cold water, and dry it.[1]

Protocol for Williamson Ether Synthesis

Objective: To synthesize an ether from an alcohol and an alkyl halide.

Methodology:

-

In a round-bottom flask, dissolve the alcohol (e.g., 2-naphthol) in a suitable solvent like ethanol.[17]

-

Add solid this compound to the solution to form the alkoxide.[17]

-

Heat the mixture to reflux for a short period to ensure complete formation of the alkoxide.[17]

-

Cool the solution slightly and add the alkyl halide (e.g., 1-bromobutane).[17]

-

Heat the reaction mixture under reflux for an extended period to allow the S_N2 reaction to proceed to completion.[17]

-

After cooling, precipitate the ether product by adding cold water or ice.[17]

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it.[17]

-

The product can be further purified by recrystallization.[1]

Caption: General experimental workflows for saponification and Williamson ether synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][4][7][18][19][29] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][6][18] When preparing solutions, always add this compound to water slowly and with stirring; never add water to this compound , as this can cause violent boiling and splashing due to the highly exothermic nature of the dissolution.[10] Work in a well-ventilated area or a fume hood, especially when handling the solid form to avoid inhaling dust.[19] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][18]

Conclusion

This compound is a fundamental reagent in chemical synthesis, valued for its strong basicity and reactivity. Its physical properties, particularly its high solubility in water and hygroscopic nature, are important considerations for its storage and handling. A thorough understanding of its chemical properties and reaction mechanisms, especially in key transformations like saponification and ether synthesis, is essential for researchers and scientists in drug development and other fields of chemical research. Adherence to strict safety protocols is paramount when working with this corrosive compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. media.laballey.com [media.laballey.com]

- 3. jk-sci.com [jk-sci.com]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfachemic.com [alfachemic.com]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Water Absorption ASTM D570 [intertek.com]

- 14. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chemsupply.com.au [chemsupply.com.au]

- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]

- 21. gold-chemistry.org [gold-chemistry.org]

- 22. cactus.utahtech.edu [cactus.utahtech.edu]

- 23. scholarship.richmond.edu [scholarship.richmond.edu]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. Determination of the Concentration of a Solution of this compound – Virtual Chemistry Experiments [iu.pressbooks.pub]

- 26. cerritos.edu [cerritos.edu]

- 27. Solved: In an experiment to determine the solubility of this compound, 25cm^3 of a saturated so [Chemistry] [gauthmath.com]

- 28. researchgate.net [researchgate.net]

- 29. quora.com [quora.com]

The Indispensable Role of Sodium Hydroxide in Organic Chemistry: A Technical Guide for Synthesis and Development

Introduction

Sodium hydroxide (NaOH), commonly known as caustic soda or lye, is a cornerstone inorganic compound in the landscape of organic chemistry.[1][2] Its fundamental nature as a strong base and a potent nucleophile makes it an exceptionally versatile reagent, pivotal in a vast array of synthetic transformations.[2][3][4] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NaOH's reactivity is crucial for designing efficient synthetic routes, optimizing reaction conditions, and scaling up processes. Industrially, its applications are extensive, ranging from the manufacture of soaps and detergents to the synthesis of pharmaceuticals and fine chemicals.[1][5][6][7][8] This technical guide provides an in-depth exploration of the core reactions facilitated by this compound, complete with mechanistic insights, experimental protocols, and quantitative data to support practical application.

Core Chemical Principles: The Duality of NaOH

This compound's utility stems from its dual chemical personality, dictated by the highly reactive hydroxide ion (OH⁻).

-